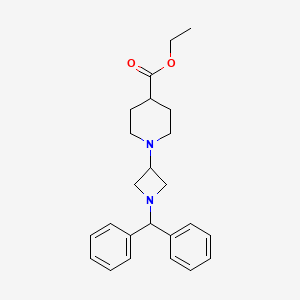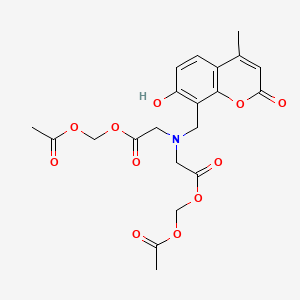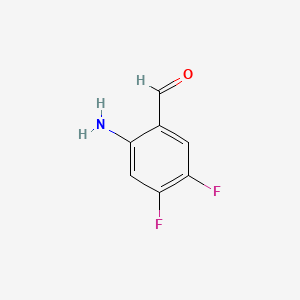
2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI) is a synthetic organic compound belonging to the class of piperazinediones. These compounds are characterized by a piperazine ring with two ketone groups at the 2 and 5 positions. The specific structure of this compound includes diethyl and methyl substituents, which can influence its chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-piperazinediones typically involves the cyclization of appropriate diamines with diketones or diesters. For 2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI), a possible synthetic route could involve:
Starting Materials: Diethylamine, methylamine, and a suitable diketone or diester.
Reaction Conditions: The reaction may be carried out in an inert atmosphere, using solvents like ethanol or methanol, and may require heating to facilitate cyclization.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI) can undergo various chemical reactions, including:
Oxidation: Potentially forming N-oxides.
Reduction: Reducing the ketone groups to alcohols.
Substitution: Reactions at the diethyl and methyl substituents.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could yield alcohol derivatives.
Aplicaciones Científicas De Investigación
2,5-Piperazinedione derivatives are of interest in various fields:
Chemistry: As intermediates in organic synthesis.
Biology: Potential use as enzyme inhibitors or receptor ligands.
Medicine: Investigated for their pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of polymers, dyes, and other materials.
Mecanismo De Acción
The mechanism of action for 2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI) would depend on its specific biological target. Generally, these compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include proteins involved in cell signaling or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Piperazinedione,3,3-dimethyl-: Similar structure but with different substituents.
2,5-Piperazinedione,3,3-diethyl-: Lacks the methyl group.
2,5-Piperazinedione,3,3-dipropyl-: Different alkyl substituents.
Uniqueness
2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI) is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. These differences can make it more suitable for certain applications compared to its analogs.
Propiedades
Número CAS |
181468-31-5 |
|---|---|
Fórmula molecular |
C9H16N2O2 |
Peso molecular |
184.239 |
Nombre IUPAC |
(6S)-3,3-diethyl-6-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C9H16N2O2/c1-4-9(5-2)8(13)10-6(3)7(12)11-9/h6H,4-5H2,1-3H3,(H,10,13)(H,11,12)/t6-/m0/s1 |
Clave InChI |
KOSUWMCFGPNUSR-LURJTMIESA-N |
SMILES |
CCC1(C(=O)NC(C(=O)N1)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



ethane](/img/structure/B573644.png)
![Pyrazolo[1,5-a][1,2,4]triazolo[1,5-c][1,3,5]triazine](/img/structure/B573648.png)
![N-Butyl-N-[2-(1-cyclohexen-1-ylamino)-2-oxo-1-phenylethyl]benzamide](/img/structure/B573650.png)

![2,2,2-Trifluoro-1-[4-(2-hydroxyethyl)phenyl]ethanone](/img/structure/B573652.png)



amino}-6-(4-morpholinyl)benzenesulfonic acid](/img/structure/B573658.png)

![4-{[5-(Dimethylamino)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1,2-oxazole-3-carboxylic acid](/img/structure/B573661.png)
